4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride
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Overview
Description
4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride is a heterocyclic organic compound with the molecular formula C6H13NOCl. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride typically involves the partial reduction of pyridine derivatives. One common method includes the treatment of N-methylpyridinium with borohydride reagents, which results in the formation of 1-methyl-1,2,3,6-tetrahydropyridine . Another approach involves the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, to facilitate the synthesis .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Partial reduction can yield different tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce N-oxides, while reduction can yield partially reduced tetrahydropyridine derivatives .
Scientific Research Applications
4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a dopaminergic neurotoxin.
Medicine: It is used in the development of drugs for neurodegenerative diseases, such as Parkinson’s disease.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride involves its metabolism to active metabolites that exert biological effects. For instance, it can be metabolized to 1-methyl-4-phenylpyridinium (MPP+), which induces oxidative stress and dopaminergic neuronal damage by inhibiting mitochondrial complex I .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its role in inducing Parkinsonism in animal models.
2,3,4,5-Tetrahydropyridine: A colorless liquid used in various chemical syntheses.
6-Acetyl-2,3,4,5-tetrahydropyridine: Naturally occurring compound with distinct chemical properties.
Uniqueness
4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties compared to other tetrahydropyridine derivatives .
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
4-methoxy-1,2,3,4-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-8-6-2-4-7-5-3-6;/h2,4,6-7H,3,5H2,1H3;1H |
InChI Key |
GTZLJMMPKRMQIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCNC=C1.Cl |
Origin of Product |
United States |
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